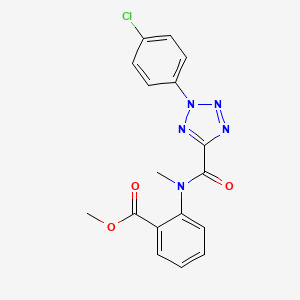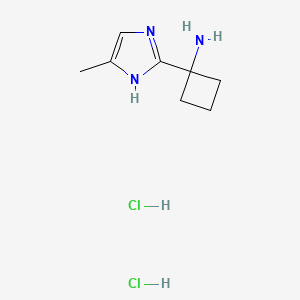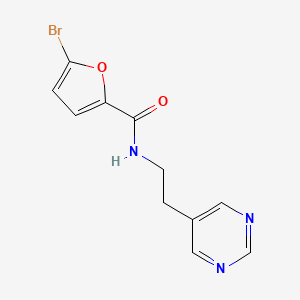![molecular formula C14H20N2O2 B2869069 Tert-butyl [trans-2-(4-aminophenyl)cyclopropyl]carbamate CAS No. 1228092-22-5](/img/structure/B2869069.png)
Tert-butyl [trans-2-(4-aminophenyl)cyclopropyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
TAC has been utilized in various synthesis processes. For instance, it has been used in the enzymatic kinetic resolution process, which involves lipase-catalyzed transesterification, leading to the production of optically pure enantiomers. It has also been used in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid.Molecular Structure Analysis
TAC serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure and substitution patterns have been extensively studied, highlighting its significance in nucleotide analog synthesis.Chemical Reactions Analysis
TAC has been employed in the synthesis of fluorinated cyclopropanecarboxylates, which are used in the production of antidepressants and other pharmacologically active compounds. In the field of green chemistry, it’s involved in the cyclizative atmospheric CO2 fixation process, leading to cyclic carbamates.Physical And Chemical Properties Analysis
The molecular formula of TAC is C14H20N2O2 and its molecular weight is 248.32 . Further physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用
Enzymatic Kinetic Resolution
Tert-butyl [trans-2-(4-aminophenyl)cyclopropyl]carbamate has been utilized in the enzymatic kinetic resolution process. This involves lipase-catalyzed transesterification, leading to the production of optically pure enantiomers. This method demonstrates significant enantioselectivity and is valuable in the synthesis of chiral compounds (Piovan, Pasquini, & Andrade, 2011).
Synthesis of Spirocyclopropanated Analogues
This chemical has been used in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. This involves a series of reactions starting from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate, indicating its potential in developing novel agrochemicals (Brackmann et al., 2005).
Intermediate for Carbocyclic Analogues
This compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure and substitution patterns have been extensively studied, highlighting its significance in nucleotide analog synthesis (Ober, Marsch, Harms, & Carell, 2004).
Synthesis of Biologically Active Compounds
It's an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). The research demonstrates a rapid synthetic method for this compound, which is crucial in pharmaceutical development (Zhao, Guo, Lan, & Xu, 2017).
Synthesis of Fluorinated Cyclopropanecarboxylates
This chemical has been employed in the synthesis of fluorinated cyclopropanecarboxylates, which are used in the production of antidepressants and other pharmacologically active compounds. Its role in these syntheses demonstrates its versatility in medicinal chemistry (Haufe et al., 2002).
Atmospheric CO2 Fixation
In the field of green chemistry, it's involved in the cyclizative atmospheric CO2 fixation process, leading to cyclic carbamates. This showcases its application in environmentally sustainable chemical processes (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
特性
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYAPBUIUDTGLR-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228092-22-5 |
Source


|
| Record name | rac-tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2868988.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2868989.png)

![4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B2868993.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-2-carboxamide](/img/structure/B2868995.png)

![4-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2868997.png)
![N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2868998.png)
![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2868999.png)


![6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2869009.png)